molecular formula C5H6ClN3 B1592032 2-Chloro-4-hydrazinopyridine CAS No. 700811-29-6

2-Chloro-4-hydrazinopyridine

Cat. No.: B1592032
CAS No.: 700811-29-6
M. Wt: 143.57 g/mol
InChI Key: YCFQPRVUXPTFON-UHFFFAOYSA-N
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Description

2-Chloro-4-hydrazinopyridine is a chemical compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the second position and a hydrazine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-hydrazinopyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, 2-chloropyridine can be reacted with hydrazine hydrate in a solvent such as ethanol, acetonitrile, or tetrahydrofuran at temperatures ranging from 0 to 150°C .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 2,3-dichloropyridine with hydrazine hydrate. This process may include steps such as chlorination, diazotization, and Sandmeyer reactions to prepare the necessary intermediates .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hydrazinopyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydrazine group can participate in redox reactions.

    Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

2-Chloro-4-hydrazinopyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antiulcer properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of herbicides, plant growth regulators, and fungicides

Comparison with Similar Compounds

    2-Hydrazinopyridine: Similar structure but lacks the chlorine atom.

    4-Hydrazinopyridine: Similar structure but lacks the chlorine atom at the second position.

    2,4-Dihydrazinopyridine: Contains hydrazine groups at both the second and fourth positions.

Uniqueness: 2-Chloro-4-hydrazinopyridine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-chloropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFQPRVUXPTFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610817
Record name 2-Chloro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700811-29-6
Record name 2-Chloro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-pyridin-4-ylamine, (2 g, 15.6 mmol), was dissolved in 20 mL 1M HCl and 4 mL conc. HCl and cooled to 0° C. Sodium nitrite, (1 g, 17 mmol), was dissolved in 2 mL water and added dropwise to the pyridine solution. The mixture was stirred at 0-5° C. for 2 h and then added dropwise to a suspension of SnCl2 in 35 mL conc.HCl at 0° C. The mixture was stirred at 0° C. for 1 hand then the pH carefully raised to pH9-10 with NaOH, using efficient cooling and stirring. The aqueous mixture was extracted with 10% MeOH/chloroform and the organic layer was separated, dried (sodium sulfate), and evaporated. The crude product mixture was purified by column chromatography, (silica, 5% MeOH/DCM), affording 400 mg (2-Chloro-pyridin-4-yl)-hydrazine. MS ES+144.0, 146.3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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